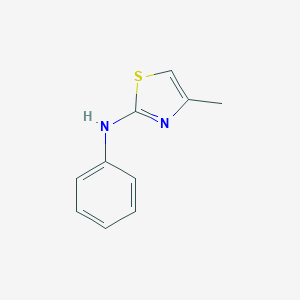

4-Methyl-N-phenylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-7-13-10(11-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVCLKICUVTCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350333 | |

| Record name | 4-Methyl-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-46-4 | |

| Record name | 4-Methyl-N-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90916-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl N Phenylthiazol 2 Amine and Its Derivatives

Foundational and Advanced Synthetic Approaches to 2-Aminothiazoles

The 2-aminothiazole (B372263) ring is a common structural motif in a wide array of biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for 2-Aminothiazole Construction

The Hantzsch thiazole synthesis is a cornerstone in the construction of the thiazole ring. tandfonline.com This method traditionally involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component. semanticscholar.orgresearchgate.net The reaction is robust and allows for the introduction of a wide variety of substituents on the thiazole ring by varying the α-haloketone precursor. semanticscholar.org

Recent advancements in the Hantzsch synthesis have focused on developing more environmentally benign and efficient protocols. These include solvent-free approaches, which not only simplify the reaction setup but also align with the principles of green chemistry. organic-chemistry.org Microwave-assisted Hantzsch synthesis has also emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Furthermore, the use of catalysts such as molecular iodine has been shown to facilitate the reaction under mild conditions, providing pure products rapidly. tandfonline.com Some protocols have even been adapted for microreactor systems, allowing for precise control over reaction conditions and efficient analogue synthesis. rsc.org

| Catalyst/Condition | Key Advantages | Reference |

| Molecular Iodine | Catalytic amount, mild conditions, rapid reaction, pure products. | tandfonline.com |

| Cu(II)-Iodine | Catalytic, avoids direct use of α-halocarbonyls. | benthamdirect.com |

| Solvent-Free | Eco-friendly, rapid, good yields, simple workup. | organic-chemistry.org |

| Microwave Irradiation | Reduced reaction times, improved yields. | nih.gov |

| Microreactor | Precise control, efficient analogue synthesis. | rsc.org |

Cyclization Reactions Involving Thiourea and α-Haloketone Precursors in the Synthesis of 2-Aminothiazoles

To circumvent the direct use of lachrymatory and toxic α-haloketones, one-pot procedures have been developed. These methods often involve the in situ generation of the α-haloketone from a corresponding ketone using a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea. tandfonline.comheteroletters.org Green and recyclable reaction media such as glycerol-water mixtures have been successfully employed for this transformation. heteroletters.org Alternative strategies involve the use of α-diazoketones in the presence of a copper(II) triflate catalyst, offering a selective and efficient route to 2-aminothiazoles. researchgate.net Another innovative approach utilizes an I2/dimethyl sulfoxide (B87167) (DMSO) catalytic system to directly couple ketones with thiourea, thereby avoiding the pre-synthesis of α-haloketones altogether. researchgate.net

Dedicated Synthetic Routes for 4-Methyl-N-phenylthiazol-2-amine: Reaction Pathways and Optimizing Conditions

The synthesis of the specific target molecule, this compound, is typically achieved through the Hantzsch thiazole synthesis. rsc.orgresearchgate.net The reaction involves the condensation of 1-phenyl-2-thiourea with a 3-halobutan-2-one (e.g., 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone).

Optimization of reaction conditions is crucial for achieving high yields and purity. This includes the choice of solvent, temperature, and catalyst. For instance, carrying out the reaction in a heated microreactor under electro-osmotic flow control has been demonstrated to provide conversions similar to or greater than traditional macro-scale batch syntheses. rsc.org The use of refluxing 2-propanol has also been reported as an effective solvent system for similar syntheses. semanticscholar.org

Strategic Derivatization for Structural Diversification of the this compound Core

To explore the structure-activity relationships and develop new compounds with enhanced properties, the this compound core can be strategically modified at several positions.

Chemical Functionalization of the N-Phenyl Substituent

The N-phenyl ring offers a prime site for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. For example, sulfonation of the amino group of a related 2-aminothiazole has been achieved using various substituted benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) and water. nih.gov Additionally, the synthesis of N-phenylthiazole carboxamides has been reported, indicating that the phenyl ring can be functionalized with amide linkages. nih.gov

| Reaction Type | Reagents | Resulting Functional Group |

| Sulfonylation | Substituted benzenesulfonyl chlorides | Sulfonamide |

| Acylation | Acid chlorides/anhydrides | Amide |

Positional Modifications on the Thiazole Ring at C4 and C5

The C4 and C5 positions of the thiazole ring are also amenable to modification, allowing for further structural diversification. The substituent at the C4 position is determined by the choice of the α-haloketone starting material. For instance, using different α-haloketones in the Hantzsch synthesis allows for the introduction of various aryl or alkyl groups at C4. nih.govrsc.orgresearchgate.net

The C5 position of the thiazole ring can also be functionalized. For example, Friedel-Crafts acylation has been used to introduce an acetyl group at the C5 position of an N-methyl-4-phenylthiazol-2-amine. acs.org Furthermore, bis(thiazol-5-yl)methanes can be synthesized from 4-phenyl-substituted N-(4-hydroxyphenyl)-N-carboxyalkylaminothiazoles, demonstrating that the C5 position is reactive towards electrophilic substitution. semanticscholar.org

| Position | Modification Strategy | Reagents/Precursors | Reference |

| C4 | Varying the α-haloketone in Hantzsch synthesis | Substituted α-haloketones | nih.govrsc.orgresearchgate.net |

| C5 | Friedel-Crafts Acylation | Acetyl chloride/AlCl3 | acs.org |

| C5 | Reaction with formaldehyde | Formaldehyde/Acetic acid | semanticscholar.org |

Chemical Transformations of the Exocyclic Amine Moiety

The exocyclic amine group at the C2-position of the this compound scaffold serves as a versatile functional handle for a wide array of chemical transformations. Its nucleophilic character allows for the synthesis of a diverse range of derivatives through reactions such as acylation, sulfonylation, condensation, and cyclization. These transformations are pivotal for developing new compounds with varied chemical properties.

Acylation and Sulfonylation

The exocyclic amine readily undergoes acylation and sulfonylation upon reaction with corresponding acyl chlorides or sulfonyl chlorides. These reactions typically proceed via nucleophilic substitution at the exocyclic nitrogen atom. For instance, the reaction of 2-aminothiazole derivatives with acylating agents like 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide leads to the formation of N-substituted thioacetamides. mdpi.com This highlights the chemoselectivity of the reaction, where the exocyclic amine is preferentially functionalized over the endocyclic thiazole nitrogen. researchgate.net

One study demonstrated the reaction of [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine with various acyl and sulfonyl chlorides, which resulted exclusively in substitution at the exocyclic nitrogen. researchgate.net This selectivity is crucial for the controlled synthesis of more complex molecules.

Schiff Base Formation and Related Condensations

The condensation of the exocyclic amine with various aldehydes is a common strategy to form Schiff bases or imines. This reaction is often a key step in multi-component reactions. For example, the Kabachnik-Fields reaction utilizes the initial condensation of a thiazole amine with an aldehyde to form an imine intermediate. lifesciencesite.com This intermediate then reacts with a dialkyl phosphite (B83602) to yield α-aminophosphonates. lifesciencesite.com This three-component reaction highlights the utility of the exocyclic amine in constructing complex molecules in a single pot. lifesciencesite.com

Similarly, new substituted phenylthiazol-2-amine derivatives have been synthesized by reacting an intermediate, 4-(4-bromophenyl) thiazol-2-amine, with various aromatic aldehydes to yield the target Schiff base compounds. mdpi.com

Cyclization Reactions

The exocyclic amine group is instrumental in the synthesis of fused heterocyclic systems, where it acts as a binucleophile. Reactions with bifunctional reagents can lead to the formation of new rings fused to the thiazole core. A notable example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. The reaction of 4-phenylthiazol-2-amine with reagents like ethyl cyanoacetate (B8463686) can lead to the formation of these fused bicyclic structures. researchgate.net The process involves an initial reaction at the exocyclic amine followed by an intramolecular cyclization involving the thiazole ring nitrogen.

The following table summarizes the reaction of 4-phenylthiazol-2-amine with various reagents to yield thiazolopyrimidine derivatives.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Phenylthiazol-2-amine | Ethyl acetoacetate | 7-Hydroxy-5-methyl-2-phenylthiazolo[3,2-a]pyrimidin-3(2H)-one | researchgate.net |

| 4-Phenylthiazol-2-amine | Diethyl malonate | 2-Phenylthiazolo[3,2-a]pyrimidine-5,7(6H,8H)-dione | researchgate.net |

| 4-Phenylthiazol-2-amine | Ethyl cyanoacetate/Malononitrile | 5-Amino-7-oxo-2-phenyl-7,8-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile | researchgate.net |

Formation of Urea (B33335) and Thiourea Derivatives

The exocyclic amine can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. For example, a series of 2-(3-phenyl)ureidothiazole derivatives were synthesized, demonstrating the reactivity of the amine towards urea formation. nih.gov In another study, 4-phenylthiazol-2-amine was reacted with phenyl isothiocyanate to produce N-(4-phenylthiazol-2-yl)-N'-phenylthiourea. researchgate.net

The table below shows data for the synthesis of a thiourea derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 4-Phenylthiazol-2-amine | Phenyl isothiocyanate | 1-(4-Phenylthiazol-2-yl)-3-phenylthiourea | - | 225 |

Data sourced from literature. researchgate.net Yield information was not provided in the source.

Diazotization Reactions

The exocyclic primary amine can be converted into a diazonium salt through diazotization. This intermediate is highly versatile and can be subsequently transformed into a variety of other functional groups, including halogens. The diazotization of [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine has been shown to successfully yield 2-halothiazoles. researchgate.net This transformation opens up pathways for further substitution reactions at the C2-position of the thiazole ring.

These diverse chemical transformations of the exocyclic amine moiety underscore the importance of this compound and its analogues as key building blocks in synthetic and medicinal chemistry.

Advanced Spectroscopic Characterization and Chemical Reactivity of 4 Methyl N Phenylthiazol 2 Amine Systems

Elucidation of Reactive Sites and Mechanistic Insights into Electrophilic and Nucleophilic Pathways for 4-Methyl-N-phenylthiazol-2-amine

The chemical reactivity of this compound is governed by the distribution of electron density across its heterocyclic and aromatic ring systems. The molecule possesses several potential reactive sites, making it a versatile precursor in organic synthesis. The primary sites for chemical reactions include the exocyclic amino group, the nitrogen and sulfur atoms within the thiazole (B1198619) ring, and the carbon atoms of both the thiazole and phenyl rings.

Nucleophilic Reactivity: The exocyclic nitrogen atom (-NH-) is a primary nucleophilic center. Its lone pair of electrons can readily attack electrophiles. This reactivity is commonly exploited in acylation, alkylation, and condensation reactions. For instance, the reaction of 2-aminothiazole (B372263) derivatives with acyl halides or anhydrides leads to the formation of N-acetylated products. Similarly, reaction with aldehydes can form Schiff bases (imines). mdpi.com The synthesis of N-phenylthiourea derivatives from 2-aminothiazoles via nucleophilic addition to phenyl isothiocyanate further illustrates the nucleophilicity of the amino group. nih.gov

The thiazole ring itself contains nucleophilic centers. The nitrogen atom at position 3 (N3) possesses a lone pair of electrons and can be protonated or alkylated. The sulfur atom (S1), while less nucleophilic than the nitrogen, can also participate in interactions with certain electrophiles.

Electrophilic Reactivity: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating nature of the amino group at C2 and the methyl group at C4 activates the ring, directing electrophiles primarily to the C5 position, which is the most electron-rich carbon atom on the heterocyclic ring. Reactions such as halogenation, nitration, and sulfonation can occur at this site, provided the conditions are carefully controlled to avoid reaction at the more reactive exocyclic amine. For example, the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with electrophilic reagents like acetic anhydride or benzoyl cation results in substitution at the exocyclic amino group, highlighting its higher reactivity compared to the ring. mdpi.comnih.gov

Mechanistic Pathways: The formation of the 2-aminothiazole core itself, typically through the Hantzsch thiazole synthesis, provides insight into the relevant reaction mechanisms. This reaction involves the condensation of a thiourea (B124793) with an α-haloketone. The mechanism proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

In subsequent reactions, the mechanism depends on the nature of the reactants. Nucleophilic attack by the exocyclic amine on an electrophile is a standard addition-elimination pathway. For electrophilic substitution on the thiazole ring, the mechanism involves the formation of a sigma complex (arenium ion) intermediate, which is stabilized by the heteroatoms and substituents, followed by deprotonation to restore aromaticity.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR) of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques (like COSY and HSQC) can establish connectivity between atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for the protons of the methyl group, the thiazole ring, the phenyl group, and the N-H group.

Methyl Protons (C4-CH₃): A singlet typically appears in the upfield region, around δ 2.20-2.30 ppm. nih.gov

Thiazole Proton (C5-H): The proton at the C5 position of the thiazole ring usually appears as a singlet in the range of δ 5.6-7.3 ppm, depending on the electronic effects of the substituents. nih.govmdpi.com

Phenyl Protons: The protons on the N-phenyl group will appear as a set of multiplets in the aromatic region (δ 6.7-7.7 ppm). The splitting pattern and chemical shifts depend on the substitution pattern on the phenyl ring. nih.govrsc.org

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is often observed. Its chemical shift can vary widely and it may undergo D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Methyl Carbon (C4-CH₃): The signal for the methyl carbon is found in the upfield region, typically around δ 15-22 ppm. rsc.org

Thiazole Carbons: The carbons of the thiazole ring show characteristic chemical shifts. C2, bonded to two nitrogen atoms, is highly deshielded and appears around δ 162 ppm. C4 typically resonates around δ 149-152 ppm, while C5 appears further upfield, around δ 106-109 ppm. nih.gov

Phenyl Carbons: The signals for the phenyl ring carbons are observed in the aromatic region (δ 112-150 ppm). nih.govrsc.org

The table below summarizes representative NMR data for related 2-aminothiazole derivatives.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N-(4-tert-Butylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | 1.34 (s, 9H), 7.19–7.23 (m, 1H), 7.33–7.41 (m, 5H), 7.61 (br s, 1H), 7.72–7.76 (m, 1H), 7.99–8.02 (m, 1H), 8.61–8.62 (m, 1H) | 31.4, 106.0, 118.2, 120.9, 121.0, 122.4, 122.5, 126.3, 136.8, 137.7, 149.3 | nih.gov |

| 4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine | 7.32–7.36 (m, 1H), 7.68–7.70 (m, 3H), 7.90–7.94 (m, 1H), 8.05 (d, J = 7.6 Hz, 1H), 8.42 (d, J = 6.4 Hz, 1H), 8.60 (d, J = 4 Hz, 1H), 10.80 (1H, s) | 109.0, 111.6, 120.9, 123.3, 137.8, 149.9, 150.7, 151.0, 152.3, 162.7 | nih.gov |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 3.81 (s, 3H, OMe), 5.63 (s, 1H, thiazolyl), 6.87 (d, 7.7 Hz, 2H, Ar), 6.95 (s, 1H, Ar), 6.98 (t, 7.7 Hz, 1H, Ar), 7.07 (d, 8.6 Hz, 2H, Ar), 7.16 (t, 7.7 Hz, 1H, Ar), 7.27 (app t, 7.7 Hz, 3H, Ar), 7.39 (d, 8.6 Hz, 2H, Ar), and 7.48 (t, 7.7 Hz, 2H, Ar) | 60.0, 100.4, 104.7, 111.3, 115.3, 121.4, 122.2, 123.6, 124.0, 126.0, 128.0, 130.1, 130.3, 130.7, 131.0, 146.5, 151.8, 153.9, 159.8, and 159.9 | mdpi.com |

Mass Spectrometric Techniques for Precise Structural Confirmation and Purity Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The molecular weight of this compound (C₁₀H₁₀N₂S) is 190.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. Fragmentation patterns provide structural information. Common fragmentation pathways for 2-aminothiazoles involve cleavage of the thiazole ring or loss of substituents. For the parent compound 2-amino-4-phenylthiazole, major peaks are observed at m/z 176 (M⁺) and 134. nih.gov For 2-amino-4-methylthiazole, the top peak is at m/z 114 (M⁺), with other significant peaks at m/z 71 and 72. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is frequently used for the analysis of synthetic compounds. This technique couples the separation power of HPLC with the detection capabilities of MS. It is used to confirm the presence of the desired product in a reaction mixture and to assess its purity. Purity is typically determined by integrating the peak area of the compound in the chromatogram. For many synthetic 2-aminothiazole derivatives, purity is confirmed to be greater than 95% by LC-MS analysis. nih.gov

The table below shows mass spectral data for related aminothiazole compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Peaks | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | 176 (Top Peak), 134 (2nd Highest) | nih.gov |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 114 (Top Peak), 71 (2nd Highest), 72 (3rd Highest) | nih.gov |

| N-(4-tert-Butylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | C₁₈H₁₉N₃S | 310.14 (M+H) | HRMS [M+H]⁺ calcd: 310.1372, found: 310.1359 | nih.gov |

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopic Methods for Molecular Characterization

Vibrational (Infrared) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would display several key absorption bands:

N-H Stretch: A moderate to sharp absorption band in the region of 3100-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. mdpi.com

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are found in the 1500-1650 cm⁻¹ region. For example, in derivatives of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine, distinct bands are observed around 1616–1618 cm⁻¹ (C=N) and 1576–1577 cm⁻¹ (C=C). mdpi.com

C-N Stretch: The C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ range.

Ring Vibrations: Vibrations associated with the thiazole ring skeleton occur in the fingerprint region (below 1500 cm⁻¹).

The table below lists characteristic IR absorption bands for related thiazole compounds.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | C-H (aromatic) | 3131 | mdpi.com |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | C=N | 1618 | mdpi.com |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | C=C | 1577 | mdpi.com |

| 2-amino-4-methylthiazole | νₐₛNCN | ~2135 | mdpi.com |

Electronic (UV-Visible) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the thiazole and phenyl rings. The exact position of the absorption maxima (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the solvent and the substitution pattern on the aromatic rings. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic transitions and compare them with experimental spectra. nih.govscielo.org.za For related benzothiazole derivatives, electronic transitions corresponding to the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) are typically observed in the UV-Vis region. nih.gov For example, a study on a related thiazole derivative showed two main absorption peaks at 348 nm and 406 nm. scielo.org.za

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Methyl N Phenylthiazol 2 Amine Analogs

Correlative Analysis of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of 4-Methyl-N-phenylthiazol-2-amine analogs are highly sensitive to the nature and position of substituents on both the N-phenyl ring and the thiazole (B1198619) core, as well as modifications to the exocyclic amine.

Substitutions on the N-phenyl ring have been shown to be a critical determinant of the biological activity of this compound analogs. The electronic and steric properties of these substituents can significantly modulate the potency and selectivity of the compounds.

For instance, in the context of CDK9 inhibitors, the introduction of amino functions on the aniline (B41778) ring, particularly at the meta or para positions, has been found to significantly increase inhibitory activity against both CDK2 and CDK9. nih.govacs.org Further studies on 2-aminothiazole (B372263) derivatives have revealed that meta-halogen substituents on the phenyl ring generally lead to better antitumor activity compared to a meta-methyl group. nih.gov The order of activity for different chloro-substitutions on the phenyl ring was found to be m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov A moderate polar function on the phenyl ring was observed to be detrimental to anticancer activities. nih.gov

In the pursuit of adenosine (B11128) A3 receptor antagonists, a methoxy (B1213986) group at the 4-position of the phenyl ring in N-acyl substituted aminothiazole analogs resulted in a six-fold increase in binding affinity while maintaining high selectivity. nih.gov For dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, electron-donating groups on the 4-phenylthiazole (B157171) moiety were well-tolerated at ortho, meta, and para positions for both enzymes. nih.gov Specifically, the 4-methyl analog (4p) was identified as a highly potent dual inhibitor. nih.gov

The introduction of heterocyclic moieties like piperazine (B1678402) has also been explored. In a series of CDK9 inhibitors, compounds bearing a piperazine or related heterocycles at the meta- or para-position of the aniline ring displayed favorable CDK9 inhibitory activity with low nanomolar potencies and good selectivity. nih.gov

The following table summarizes the influence of various substituents on the N-phenyl ring on the biological activity of this compound analogs.

| Substituent | Position | Effect on Biological Activity | Target/Assay |

| Amino | meta, para | Significant increase in inhibitory activity | CDK2/CDK9 |

| Halogen (m-Cl) | meta | Better antitumor activity than methyl | Antitumor |

| Dichloro (3,4-Cl2) | meta, para | Less active than m-Cl | Antitumor |

| Dichloro (2,4-Cl2) | ortho, para | Less active than 3,4-Cl2 | Antitumor |

| Methoxy | 4-position | 6-fold increase in binding affinity | Adenosine A3 receptor |

| Methyl | 4-position | Potent dual inhibition | sEH/FAAH |

| Piperazine | meta, para | Favorable inhibitory activity and selectivity | CDK9 |

Substituents at the C4 and C5 positions of the thiazole ring play a crucial role in modulating the pharmacological profile of this compound analogs. Modifications at these positions can significantly impact potency and selectivity.

In the context of CDK inhibitors, the introduction of a methyl group at the C4- or C5-position of the thiazole core was found to decrease the cytotoxic potency of 2-aminothiazole derivatives. nih.gov Similarly, introducing a phenyl group at the C4-position had a comparable effect on potency. nih.gov However, in a different series of CDK9 inhibitors, it was suggested that an appropriate functional group at the C4-thiazol moiety could enhance interactions with the CDK9 gatekeeper region. nih.govacs.org

For antitumor activity, aromatic substitution at the C4 or C5 position of the thiazole was found to be more beneficial than aliphatic substitutions like methyl or ethyl carboxylate. nih.gov For example, a 4-phenylthiazole derivative demonstrated broad-spectrum antitumor activity. nih.gov In a study of glutathione (B108866) S-transferase Omega 1 (GSTO1-1) inhibitors, compounds with a 4-phenylthiazole core were more potent than their 5-phenyl counterparts. nih.gov

The following table illustrates the impact of substituents at the C4 and C5 positions of the thiazole ring.

| Position | Substituent | Effect on Biological Activity | Target/Assay |

| C4 or C5 | Methyl | Decreased cytotoxic potency | Antitumor (2-aminothiazoles) |

| C4 | Phenyl | Decreased cytotoxic potency | Antitumor (2-aminothiazoles) |

| C4 | Phenyl | More potent than 5-phenyl | GSTO1-1 inhibition |

| C4 or C5 | Aromatic | Improved antitumor activity | Antitumor |

Chemical modifications of the exocyclic amine group of this compound and its analogs, such as monoalkylation and acylation, have been shown to significantly influence their biological activities.

In the development of CDK inhibitors, substitution of the thiazole C2-amino group with a methylamino or ethylamino group had a detrimental effect on CDK2 and CDK4 activity but a minimal effect on CDK9 potency. nih.govacs.org However, introducing a bulkier group like a phenyl or pyridyl at this position led to a significant reduction in activity against all CDKs. nih.govacs.org For CDK4/6 inhibitors, monosubstitution with a cyclopentyl group at the amino site of the thiazole ring provided the optimal combination of enzymatic and cellular potencies. acs.org Increasing the steric bulk by introducing a second alkyl group, such as a methyl or another cyclopentyl, moderately to greatly diminished the potency. acs.org

Acylation of the exocyclic amine has also been extensively studied. For adenosine A3 receptor antagonists, N-acyl substitutions of the aminothiazole template, such as acetamido or propionyl groups, led to a significant increase in binding affinity and selectivity. nih.gov In a series of antitumor compounds, introducing a 3-propanamido function (an acyl chain of three carbons) to the 2-aminothiazole core improved activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov

The table below summarizes the effects of modifications to the exocyclic amine group.

| Modification | Substituent | Effect on Biological Activity | Target/Assay |

| Monoalkylation | Methylamino, Ethylamino | Detrimental to CDK2/CDK4, minimal effect on CDK9 | CDK inhibition |

| Monoalkylation | Phenyl, Pyridyl | Significantly reduced activity | CDK inhibition |

| Monoalkylation | Cyclopentyl | Optimal enzymatic and cellular potency | CDK4/6 inhibition |

| Dialkylation | Methyl, Cyclopentyl | Moderately to greatly diminished potency | CDK4/6 inhibition |

| Acylation | Acetamido, Propionyl | Increased binding affinity and selectivity | Adenosine A3 receptor |

| Acylation | 3-Propanamido | Improved antitumor activity over 2-acetamido | Antitumor |

Stereochemical Implications in Pharmacological Activity Modulation

The stereochemistry of this compound analogs can have profound implications for their pharmacological activity. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and selectivity for a biological target.

While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For instance, in a study of a related thiazole derivative, (S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide, the (S)-configuration was crucial for its activity as an allosteric agonist of the free fatty acid receptor 2 (FFA2). This highlights that a specific stereoisomer can be significantly more active than its enantiomer.

The synthesis of chiral thiazolidin-4-ones and thiazin-4-ones also underscores the importance of stereochemistry in the biological activity of thiazole-containing compounds. researchgate.net The conformational analysis of these molecules, existing as synperiplanar and antiperiplanar conformers, is critical for understanding their structure-activity relationships. researchgate.net

Although direct evidence for this compound is limited in the search results, it is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the stereochemical configuration of any chiral centers introduced into the this compound scaffold would be expected to significantly modulate its biological activity.

Computational Chemistry and Molecular Modeling in the Design and Analysis of 4 Methyl N Phenylthiazol 2 Amine Derivatives

Molecular Docking Studies for Ligand-Target Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in understanding the interaction between a ligand, such as a 4-Methyl-N-phenylthiazol-2-amine derivative, and its biological target, typically a protein. By simulating the binding process, molecular docking can elucidate the binding mode and affinity of a ligand, providing crucial information for drug design and optimization.

Identification of Receptor Binding Pockets and Key Intermolecular Interactions

A critical aspect of molecular docking is the identification of the binding pocket within the target protein and the key amino acid residues that interact with the ligand. For derivatives of 2-aminothiazole (B372263), docking studies have been successfully employed to understand their interactions with various protein targets. For instance, in the context of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy, docking studies have revealed that 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives can bind to a hydrophilic pocket near the entrance of the binding site. nih.gov This pocket involves polar residues like Asp104, Thr106, and Thr107, which can form electrostatic interactions with the ligand. nih.gov

Similarly, studies on other thiazole (B1198619) derivatives have highlighted the importance of specific interactions for binding affinity. For example, in the case of C-Kit Tyrosine Kinase, a key protein in cancer progression, the amino acid lysine at position 623 has been shown to form hydrogen bonds with fluorinated thiazolidin-4-one derivatives. rjptonline.org The visualization of these interactions in both 2D and 3D representations is crucial for understanding the structure-activity relationship. rjptonline.org

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Asp104, Thr106, Thr107 | Electrostatic | nih.gov |

| C-Kit Tyrosine Kinase | Lys623 | Hydrogen Bonding | rjptonline.org |

| Protein Kinase CK2 | Val73, Lys74, Lys77 | Not specified | nih.gov |

Predictive Modeling of Binding Affinities and Optimal Ligand Orientations

Beyond identifying binding sites, molecular docking is a powerful tool for predicting the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. semanticscholar.org This predictive capability allows for the virtual screening of large libraries of compounds to identify potential hits with high affinity for the target protein. The docking process involves generating multiple possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. ajol.info

For instance, in a study of thiazole derivatives targeting the Rho6 protein, molecular docking was used to predict the binding energies of fourteen compounds, showing good correlation with their in vitro anti-hepatic cancer potency. semanticscholar.org The optimal orientation, or "pose," of the ligand within the binding pocket is crucial for maximizing favorable interactions and achieving high binding affinity. Docking algorithms explore various poses and rank them based on their calculated binding energies. ajol.info

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazole derivatives | Rho6 protein | Good docking scores | semanticscholar.org |

| 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives | CDK-2 | -10.654 (compound 5a) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or molecular descriptors, that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. pensoft.net

Selection and Computation of Relevant Molecular Descriptors

The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors that capture various aspects of the molecular structure. These descriptors can be broadly categorized as electronic, steric, geometric, and energetic. researchgate.net For 2-aminothiazole derivatives, various types of descriptors have been found to be important for their biological activities.

In a QSAR study of 2-aminothiazole derivatives with anti-prion activity, descriptors related to molecular asymmetry, the propensity to form hydrogen bonds, and the frequency of nitrogen content at a specific topological distance were found to be significant. nih.gov Another study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives identified polarization, dipole moment, lipophilicity, and energy parameters as key influencers of antioxidant activity. pensoft.net

Software such as Dragon and Gaussian are commonly used to calculate these molecular descriptors from the optimized geometries of the molecules. nih.gov

| Descriptor Type | Examples | Relevance to 2-Aminothiazole Derivatives | Reference |

| Topological | GALVEZ, 2D autocorrelations, Burden eigenvalues | 11β-HSD1 inhibitory activity | nih.gov |

| 3D Descriptors | GETAWAY, 3D-MoRSE, RDF | 11β-HSD1 inhibitory activity | nih.gov |

| Physicochemical | Polarization, Dipole moment, Lipophilicity | Antioxidant activity | pensoft.net |

| Constitutional | Molecular Weight (MW) | HCV NS5B polymerase inhibition | nih.gov |

| Electronic | ELUMO | HCV NS5B polymerase inhibition | nih.gov |

Development and Rigorous Validation of Predictive QSAR Models

Once a set of relevant descriptors has been identified, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common statistical method used for this purpose. mdpi.com The quality and predictive power of the QSAR model must be rigorously validated to ensure its reliability. researchgate.net

External validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model development. mdpi.com The predictive correlation coefficient (r² prediction) for the external test set is a crucial measure of the model's ability to generalize to new chemical entities. mdpi.com A QSAR model is considered predictive if Q² > 0.5. nih.gov

| QSAR Model Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Q² or r²cv (Cross-validated R²) | A measure of the model's predictive ability from internal validation. | > 0.5 |

| r² prediction (External validation R²) | A measure of the model's predictive ability on an external test set. | > 0.5 |

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity Characteristics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov For this compound derivatives, DFT calculations provide valuable insights into their electronic properties, which are intimately linked to their reactivity and biological activity.

DFT calculations can be used to determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the distribution of atomic charges within a molecule. pensoft.net For instance, in a study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that the sulfur atom of the thiazole ring generally carries a positive charge, while the oxygen atom has a negative charge. pensoft.net This information is crucial for understanding how the molecule might interact with its biological target.

The reactivity of different sites within a molecule can be predicted using Fukui functions, which are derived from DFT calculations. nih.gov These functions indicate the propensity of a particular atomic site to undergo nucleophilic, electrophilic, or radical attack. nih.gov

| DFT-Calculated Property | Significance |

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Atomic Charges | Provides insight into electrostatic interactions. |

| Fukui Functions | Predicts the most reactive sites in a molecule. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and interactions with biological targets. For derivatives related to the this compound scaffold, MD simulations are crucial for validating docking poses, understanding binding stability, and elucidating the energetic contributions of key interactions.

Researchers have employed a combination of molecular docking, 3D-QSAR, and MD simulations to analyze the structure-activity relationships of related thiazole-containing compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, as inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.govnih.gov In these studies, MD simulations were performed to verify the stability of the ligand-receptor complexes predicted by docking. The simulations revealed that polar interactions, particularly electrostatic interactions with key residues like Lys33 and Asp145 in CDK2, are crucial for the bioactivity of the inhibitors. nih.gov By running simulations for several nanoseconds, the dynamic stability of the docked compounds within the active site can be assessed, ensuring that the initial binding pose is maintained over time. researchgate.net

The primary research findings from these computational studies include:

Validation of Docking Results: MD simulations confirm the stability of binding modes obtained from molecular docking, providing confidence in the predicted interactions. nih.gov

Identification of Key Residues: Analysis of the simulation trajectories helps identify specific amino acid residues that form stable and significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, guiding future modifications to enhance binding affinity. nih.gov

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often coupled with MD simulations to calculate the binding free energy, offering a quantitative estimate of ligand affinity. These calculations have shown that electrostatic interactions are often the main drivers of binding for this class of compounds. nih.gov

Conformational Analysis: Simulations reveal the accessible conformations of the ligand both in its free state and when bound to the receptor, providing insights into the energetic penalties and conformational changes associated with binding.

For instance, a study on 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDKs used MD simulations to validate the docking poses and analyze the interaction energies. The results highlighted the importance of polar interactions for the bioactivity of the inhibitors against CDK2/4/6 receptors. nih.gov

| Parameter | Description | Typical Finding for Thiazole Derivatives | Reference |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the ligand-protein complex. | Low RMSD values (< 3 Å) throughout the simulation suggest a stable binding pose. | nih.gov |

| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual residues or atoms in the protein-ligand complex. | Lower fluctuations in the active site residues upon ligand binding indicate stabilization. | nih.gov |

| Binding Free Energy (ΔG_bind) | Calculated to estimate the affinity of the ligand for the target protein. | Dominated by electrostatic and van der Waals interactions over polar solvation energy. | nih.gov |

| Key Interacting Residues | Specific amino acids in the target protein that form persistent interactions with the ligand. | Lysine and Aspartate residues often form crucial hydrogen bonds or salt bridges. | nih.gov |

Application of Virtual Screening and Scaffold Hopping Methodologies in Compound Discovery

Virtual screening and scaffold hopping are powerful computational strategies for identifying novel and diverse chemical entities with desired biological activity from vast chemical libraries. These methods have been successfully applied to discover new leads based on the thiazole scaffold.

Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov For thiazole derivatives, structure-based virtual screening is commonly employed. This process typically involves:

Target Preparation: A high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from the Protein Data Bank (PDB). nih.gov

Library Screening: A large database of compounds, such as the ZINC database, is docked into the active site of the target protein. nih.gov

Hit Identification: Compounds are ranked based on their docking scores and predicted binding interactions. Top-ranked compounds are selected as "hits" for further experimental validation. eco-vector.com

A study aimed at identifying new quorum sensing inhibitors utilized a structure-based virtual screening approach to screen a library of 800 novel thiazole derivatives against the LasR receptor of P. aeruginosa. nih.gov Similarly, virtual screening has been used to identify thiazole derivatives as inhibitors of phosphodiesterase-4 (PDE4) and enzymes essential for M. tuberculosis. nih.govjddtonline.info In one such study, a thiazol-3-propanamide derivative was identified as a PDE4B inhibitor with an IC₅₀ value of 2.12 μM. nih.gov

| Target | Screening Method | Compound Library | Key Finding | Reference |

|---|---|---|---|---|

| LasR (P. aeruginosa) | Structure-based Virtual Screening | ZINC Database | Identified novel thiazole derivatives as potential quorum sensing inhibitors. | nih.gov |

| PDE4B | Molecular Docking, Similarity Screening | Internal & Commercial Databases | Discovered a thiazol-3-propanamide derivative (MR9) with an IC₅₀ of 2.12 μM. | nih.gov |

| Estrogen Receptor-α (ER-α) | Molecular Docking | Synthesized 4-Phenylthiazol-2-amine derivatives | Compound 3e showed a superior docking score (-8.911 kcal/mol) compared to the standard drug tamoxifen. | eco-vector.com |

| dTDP-rhamnose biosynthesis enzyme (M. tuberculosis) | Virtual Screening | Synthesized thiazole derivatives | Identified compounds with strong antimycobacterial activity. | jddtonline.info |

Scaffold Hopping is a more advanced strategy that aims to identify compounds with different core structures (scaffolds) but similar biological activity and 3D orientation of key functional groups. grafiati.com This is particularly useful for discovering novel intellectual property, overcoming undesirable physicochemical properties of an existing scaffold, or exploring new chemical space. dundee.ac.uk The process involves creating a 3D pharmacophore model from a known active compound, like a this compound derivative, and then searching databases for different molecular frameworks that can present the same pharmacophoric features.

While specific examples of scaffold hopping applied directly to this compound are not extensively detailed in the provided context, the general methodology is a cornerstone of modern drug discovery. grafiati.com For example, a scaffold-hopping exercise on a series of proteasome inhibitors successfully identified new core structures with improved aqueous solubility, a common goal in lead optimization. dundee.ac.uk By blending scaffold hopping with hierarchical virtual screening, researchers can design focused libraries to identify novel leads with better potency, even for challenging targets like protein-protein interfaces. grafiati.com

Preclinical Evaluation and Translational Research Aspects for 4 Methyl N Phenylthiazol 2 Amine Analogs

In Vitro Cytotoxicity and Selectivity Assessments Against Non-Cancerous Cell Lines

A crucial aspect of preclinical evaluation is to determine the selectivity of potential anticancer compounds, ensuring they preferentially target cancer cells while minimizing harm to healthy tissues. For derivatives of 4-Methyl-N-phenylthiazol-2-amine, this has been a key area of investigation.

A study involving a series of novel thiazole (B1198619) derivatives synthesized from 4-phenylthiazol-2-amine revealed that while several compounds exhibited potent anticancer activity, they showed no cytotoxic effects on the normal human fibroblast cell line, WI-38. researchgate.net This desirable selectivity profile suggests a favorable therapeutic window for these analogs.

In another investigation, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were evaluated for their antiproliferative activity against non-cancerous HEK293 cells. All tested compounds demonstrated lower cytotoxicity in this non-cancerous cell line compared to standard chemotherapeutic agents. mdpi.com For instance, compound 22, an oxime derivative, displayed an IC₅₀ value of 37.99 µM in HEK293 cells, indicating significantly lower toxicity compared to its activity in cancer cell lines. mdpi.com This favorable cytotoxicity profile in non-cancerous cells highlights the potential of these scaffolds for further development. mdpi.com

Similarly, a study on 2-aminothiazole (B372263) derivatives, JG-49, JG-62, and KBA-18, assessed their cytotoxic effects on mouse C2C12 myoblasts. The results indicated that these compounds did not exhibit cytotoxic effects on the myoblasts at the tested concentrations. cdnsciencepub.com

The following table summarizes the cytotoxic activity of selected this compound analogs against non-cancerous cell lines.

| Compound | Non-Cancerous Cell Line | Cytotoxicity (IC₅₀ in µM) | Reference |

| Series of thiazole derivatives | WI-38 (Normal human fibroblasts) | No cytotoxic effect | researchgate.net |

| Compound 21 | HEK293 | 14.63 | mdpi.com |

| Compound 22 | HEK293 | 37.99 | mdpi.com |

| Compound 25 | HEK293 | 10.69 | mdpi.com |

| Compound 26 | HEK293 | 13.75 | mdpi.com |

| JG-49 | C2C12 (Mouse myoblasts) | No cytotoxic effect | cdnsciencepub.com |

| JG-62 | C2C12 (Mouse myoblasts) | No cytotoxic effect | cdnsciencepub.com |

| KBA-18 | C2C12 (Mouse myoblasts) | No cytotoxic effect | cdnsciencepub.com |

Advanced Cell-Based Assays for Determining Pharmacological Efficacy and Potency

To elucidate the pharmacological efficacy and potency of this compound analogs, a variety of advanced cell-based assays are employed. These assays provide critical data on the compounds' ability to inhibit cancer cell proliferation and induce cell death.

Antiproliferative assays, such as the MTT and resazurin (B115843) assays, are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀ or IC₅₀). For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were evaluated for their antiproliferative effects. nih.gov Compound 12e, a potent pan-CDK inhibitor, demonstrated a GI₅₀ of less than 10 nM against HCT-116 human colon cancer cells. nih.gov Another compound, 78, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, exhibited a GI₅₀ value of 23 nM against the MV4-11 cell line. acs.org

Cell cycle analysis is another important tool to understand the mechanism of action. Compound 78 was shown to induce G1 phase arrest in MV4-11 cells in a concentration-dependent manner, which is consistent with its inhibition of CDK4/6. acs.org At a concentration of 0.40 µM, it led to an accumulation of 85% of the cell population in the G1 phase. acs.org

Apoptosis assays, such as those using Annexin V-FITC, are utilized to assess the ability of compounds to induce programmed cell death. One of the most selective CDK9 inhibitors, compound 12u, was evaluated in patient-derived chronic lymphocytic leukemia (CLL) cells and demonstrated excellent activity, with a mean LD₅₀ of 2.60 µM. acs.org

The table below presents the pharmacological efficacy of selected analogs in various cancer cell lines.

| Compound | Cancer Cell Line | Assay | Potency (GI₅₀/IC₅₀/LD₅₀ in nM or µM) | Reference |

| Compound 12e | HCT-116 (Colon cancer) | Antiproliferative | < 10 nM | nih.gov |

| Compound 78 | MV4-11 | Antiproliferative (GI₅₀) | 23 nM | acs.org |

| Compound 99 | MV4-11 | Antiproliferative (GI₅₀) | 32 nM | acs.org |

| Compound 99 | MDA-MB-453 | Antiproliferative (GI₅₀) | 115 nM | acs.org |

| Compound 12u | CLL cells | Apoptosis (LD₅₀) | 2.60 µM | acs.org |

| Compound 8e | A549 (Lung cancer) | Cytotoxicity (IC₅₀) | 3.6 µM | mdpi.com |

| Compound 8e | H460 (Lung cancer) | Cytotoxicity (IC₅₀) | 1.7 µM | mdpi.com |

| Compound 8e | HT-29 (Colon cancer) | Cytotoxicity (IC₅₀) | 3.0 µM | mdpi.com |

| Compound 4n | HT-29 (Colon cancer) | Cytotoxicity (IC₅₀) | 6.31 µM | sioc-journal.cn |

| Compound 4n | A549 (Lung cancer) | Cytotoxicity (IC₅₀) | 7.98 µM | sioc-journal.cn |

Enzyme Kinetics and Detailed Mechanism of Action Studies

Understanding the specific molecular targets and the nature of the interaction between a compound and its target is fundamental to rational drug design. For this compound analogs, enzyme kinetics and mechanism of action studies have been instrumental in identifying their primary targets and elucidating their inhibitory mechanisms.

Several analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). For example, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed to target CDK9. nih.govacs.org Compound 12u from this series was found to be a highly selective CDK9 inhibitor with an IC₅₀ of 7 nM and over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org Detailed kinetic studies revealed that compounds Ia and 12a are potent pan-CDK inhibitors, with Kᵢ values ranging from 1 to 6 nM for CDK9, CDK1, and CDK2. nih.gov

In a different study, 4-phenylthiazole (B157171) analogs were evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Compound 4p, with a methyl group at the para position, emerged as a potent dual inhibitor with IC₅₀ values of 11.1 nM for human FAAH and 2.3 nM for human sEH. nih.gov

The mechanism of action for some of these compounds has been linked to the induction of apoptosis through the activation of caspases. For certain phenylthiazole derivatives, the activation of caspase-3 has been proposed as a probable mechanism for their anticancer activity. nih.gov Furthermore, a study on N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) suggested that its anticancer effect may be mediated through the Raf/MEK/ERK signaling pathway. sioc-journal.cn

The following table summarizes the enzyme inhibition data for selected this compound analogs.

| Compound | Target Enzyme | Inhibition (IC₅₀/Kᵢ in nM) | Reference |

| Compound 12u | CDK9 | IC₅₀ = 7 | nih.govacs.org |

| Compound 12u | CDK2 | >80-fold selectivity vs CDK9 | nih.govacs.org |

| Compound Ia | CDK9, CDK1, CDK2 | Kᵢ = 1-6 | nih.gov |

| Compound 12a | CDK9, CDK1, CDK2 | Kᵢ = 1-6 | nih.gov |

| Compound 4p | Human FAAH | IC₅₀ = 11.1 | nih.gov |

| Compound 4p | Human sEH | IC₅₀ = 2.3 | nih.gov |

| Compound 78 | CDK4 | Kᵢ = 1 | acs.org |

| Compound 78 | CDK6 | Kᵢ = 34 | acs.org |

Conclusion and Future Perspectives in 4 Methyl N Phenylthiazol 2 Amine Research

Synthesis of Key Research Findings and Contributions

Research into 4-Methyl-N-phenylthiazol-2-amine and its derivatives has solidified the importance of the 2-aminothiazole (B372263) scaffold in medicinal chemistry. nih.govresearchgate.net This class of compounds has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trdergipark.org.tr The 2-aminothiazole nucleus is a key component in several clinically approved drugs, underscoring its therapeutic relevance. fabad.org.trbohrium.com

Key contributions from the study of these compounds include the development of various synthetic methodologies to create diverse derivatives. mdpi.com Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features responsible for their biological effects, guiding the optimization of these molecules for improved potency and selectivity. fabad.org.trdergipark.org.tr For instance, the introduction of different substituents on the phenyl ring and the thiazole (B1198619) core has been shown to significantly influence their activity. sysrevpharm.org

Identification of Remaining Scientific Challenges and Future Research Avenues

Despite promising in vitro results, a significant challenge remains in translating these findings into in vivo models and eventually to clinical applications. mdpi.comnih.gov This gap is often due to a lack of investment and the difficulty in extrapolating cell-based assay results to more complex biological systems. mdpi.comnih.gov Overcoming issues related to bioavailability, metabolic stability, and potential toxicity is paramount for the progression of these compounds. fabad.org.trdergipark.org.tr

Future research should focus on several key areas:

In-depth Mechanism of Action Studies: While various biological activities have been reported, the precise molecular targets and mechanisms of action for many this compound derivatives are not fully elucidated. fabad.org.trkuey.net

Optimization of Pharmacokinetic Properties: Efforts are needed to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their drug-like properties. mdpi.comnih.gov

Exploration of Novel Therapeutic Areas: The versatility of the thiazole scaffold suggests that its derivatives could be investigated for a wider range of diseases beyond the current focus. fabad.org.trdergipark.org.tr

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies. kuey.net

Prognosis for Further Drug Development and Potential Clinical Translation

The prognosis for the development of drugs based on the this compound scaffold is cautiously optimistic. The presence of the 2-aminothiazole core in several FDA-approved drugs provides a strong precedent for its clinical utility. fabad.org.tr The continued interest from the medicinal chemistry community in this scaffold is likely to drive further innovation and optimization. bohrium.com

However, the path to clinical translation is fraught with challenges. mdpi.comnih.gov Successful drug development will depend on overcoming the hurdles of preclinical and clinical trials, including demonstrating safety and efficacy in humans. kuey.net The development of derivatives with improved pharmacokinetic profiles and a clear understanding of their mechanism of action will be critical for their advancement. fabad.org.trnih.gov

Emerging Methodological Innovations for Thiazole Scaffold Exploration

Recent years have seen the emergence of innovative synthetic methodologies that are beneficial for the exploration of the thiazole scaffold. These include:

Green Chemistry Approaches: The use of environmentally friendly techniques such as microwave irradiation, ultrasound synthesis, and green solvents is becoming more prevalent in the synthesis of thiazole derivatives. researchgate.netjchemlett.com These methods often lead to higher yields, shorter reaction times, and reduced waste. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are efficient strategies for the synthesis of complex thiazole derivatives from simple starting materials, offering advantages in terms of atom economy and operational simplicity. nih.gov

Catalytic Methods: The use of novel catalysts, including nanoparticles, can facilitate the synthesis of thiazole scaffolds with high efficiency and selectivity. nih.gov For example, NiFe2O4 nanoparticles have been used as a reusable catalyst for the one-pot synthesis of thiazole derivatives. nih.gov

Visible-Light-Induced Synthesis: This mild and eco-friendly approach utilizes visible light to promote the synthesis of thiazole derivatives without the need for metal catalysts or external photosensitizers. researchgate.net

These methodological advancements will undoubtedly accelerate the discovery and development of new thiazole-based therapeutic agents. fabad.org.tr

Q & A

Q. What synthetic methodologies are commonly employed for 4-Methyl-N-phenylthiazol-2-amine and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, derivatives can be prepared by refluxing 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol using acetic acid as a catalyst, followed by recrystallization to purify the product . Another approach involves N-acylation of thiazol-2-amine intermediates with chloroacetate derivatives in tetrahydrofuran (THF) with sodium dispersion . These methods emphasize optimizing reaction time, temperature, and solvent selection to improve yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., N-H stretches in amines).

- ¹H NMR to resolve proton environments (e.g., aromatic protons, methyl groups).

- Mass spectrometry for molecular weight validation and fragmentation patterns.

- Elemental analysis to verify purity and stoichiometry . For example, in recent studies, the Schiff base formation in derivatives was confirmed via IR peaks at 1600–1650 cm⁻¹ (C=N) and NMR shifts for imine protons .

Q. What in vitro assays are standard for preliminary biological evaluation of this compound?

- Antimicrobial activity : Broth microdilution assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs) .

- Antimycobacterial activity : Microplate Alamar Blue Assay (MABA) at neutral pH for Mycobacterium tuberculosis H37Rv and non-tuberculous mycobacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antimicrobial activity?

- Electron-withdrawing substituents : Fluorine or chlorine at the phenyl ring enhances activity against mycobacteria. For example, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide showed MIC = 0.78 µg/mL against M. tuberculosis .

- Hybrid molecules : Combining the thiazole scaffold with pharmacophores like pyrazinamide improves target engagement. Substitutions at the pyrazine ring influence solubility and selectivity .

- Steric effects : Bulky groups (e.g., trifluoromethyl) may reduce permeability, necessitating logP optimization .

Q. What computational strategies are used to predict target interactions for this compound?

- Molecular docking : Studies with M. tuberculosis FabH (β-ketoacyl-ACP synthase III) reveal that hydrophobic interactions between the thiazole core and enzyme active sites (e.g., Phe87, Val145) are critical. Derivatives with 4-fluorophenyl substituents show enhanced binding affinity .

- 3D-QSAR : Pharmacophore modeling identifies key substituent positions (e.g., para-substitutions on the phenyl ring) that correlate with inhibitory activity .

Q. How can contradictions in biological activity data across derivatives be resolved?

- Physicochemical profiling : Compare logP, solubility, and metabolic stability. For instance, a derivative with high MIC despite strong in vitro binding may suffer from poor membrane permeability .

- Target validation : Use enzyme inhibition assays (e.g., FabH activity) to confirm mechanism-of-action discrepancies.

- Synergistic effects : Evaluate combination therapies with existing antibiotics to identify potentiation trends .

Q. What strategies are effective for designing hybrid molecules incorporating this compound?

- Scaffold hopping : Integrate the thiazole core with known antitubercular agents (e.g., pyrazinamide) to exploit dual mechanisms.

- Linker optimization : Use carboxamide or sulfonamide linkers to balance rigidity and flexibility, improving target binding .

- Prodrug approaches : Modify substituents to enhance bioavailability (e.g., ester prodrugs for carboxylic acid derivatives) .

Methodological Considerations

Q. How to address challenges in crystallizing this compound derivatives for structural studies?

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth.

- Temperature gradients : Slow cooling from reflux to room temperature promotes ordered crystal lattices.

- Software tools : SHELXL refinement suites can resolve twinning or disorder issues in X-ray diffraction data .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

- Catalyst purity : Use freshly distilled triethylamine to prevent side reactions in acylation steps .

- Reaction monitoring : TLC or HPLC at intermediate stages to confirm intermediate formation (e.g., Schiff bases) .

- Scale-up adjustments : Optimize stirring rates and solvent volumes to maintain yields in large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.